![molecular formula C20H20ClNO3 B3439734 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B3439734.png)
1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE
Overview
Description
1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound that features a combination of phenoxy, indole, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol.
Indole Formation: The phenoxy intermediate is then reacted with 2-methylindole in the presence of a suitable catalyst to form the indole derivative.
Ketone Formation: Finally, the indole derivative undergoes a Friedel-Crafts acylation reaction with acetyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-OXO-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE.
Reduction: Formation of 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHANOL.
Substitution: Formation of 1-{1-[2-(4-AMINO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it can be used to study the interactions of phenoxy and indole derivatives with various biological targets, including enzymes and receptors.
Industry: In the agrochemical industry, it can be used as a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The phenoxy group can mimic natural substrates, while the indole moiety can interact with hydrophobic pockets in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another common herbicide with similar structural features.
Indole-3-acetic acid (IAA): A naturally occurring plant hormone.
Uniqueness: 1-{1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]-5-HYDROXY-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of phenoxy and indole moieties, which allows it to interact with a broader range of biological targets compared to simpler phenoxy or indole compounds.
Properties
IUPAC Name |
1-[1-[2-(4-chloro-2-methylphenoxy)ethyl]-5-hydroxy-2-methylindol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-12-10-15(21)4-7-19(12)25-9-8-22-13(2)20(14(3)23)17-11-16(24)5-6-18(17)22/h4-7,10-11,24H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEYCLVLKQIJNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2C(=C(C3=C2C=CC(=C3)O)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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